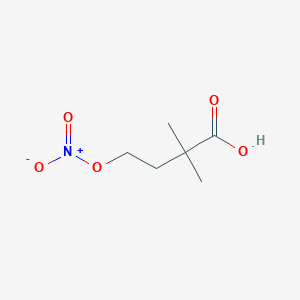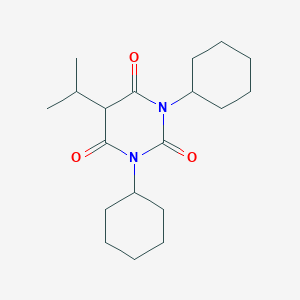
1,3-Dicyclohexyl-5-isopropylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclohexyl-5-isopropylbarbituric acid is a barbiturate derivative with a complex chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves the reaction of N,N’-dicyclohexylurea with malonic acid under the conditions where acetic acid serves as a solvent and acetic anhydride as a dehydrating agent . This method is noted for its simplicity, ease of operation, and high product yield, with the purity of the final product exceeding 99.5% .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity, making it suitable for pharmaceutical and other applications .
化学反応の分析
Types of Reactions
1,3-Dicyclohexyl-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
科学的研究の応用
1,3-Dicyclohexyl-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1,3-Dicyclohexyl-5-isopropylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in angiogenesis and tumor growth . By inhibiting HIF-1, this compound can effectively suppress the formation of new blood vessels and the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
Aprobarbital: Another barbiturate derivative with similar structural features but different pharmacological properties.
Barbituric Acid: The parent compound of barbiturates, known for its use in the synthesis of various barbiturate drugs.
Uniqueness
Its ability to inhibit HIF-1 and its high purity make it particularly valuable in scientific research and pharmaceutical applications .
特性
CAS番号 |
743-40-8 |
|---|---|
分子式 |
C19H30N2O3 |
分子量 |
334.5 g/mol |
IUPAC名 |
1,3-dicyclohexyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H30N2O3/c1-13(2)16-17(22)20(14-9-5-3-6-10-14)19(24)21(18(16)23)15-11-7-4-8-12-15/h13-16H,3-12H2,1-2H3 |
InChIキー |
UMPHDYUBMKHEQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


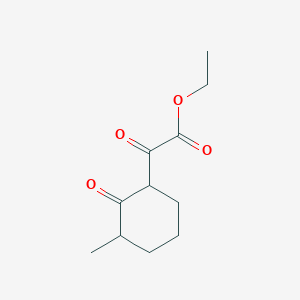
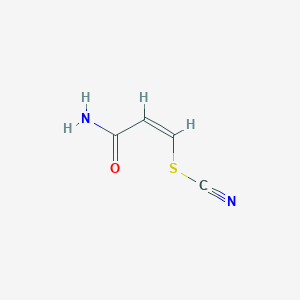
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
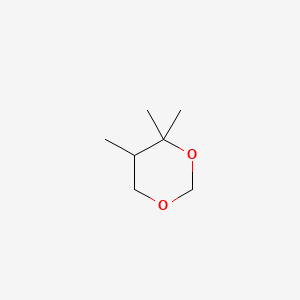
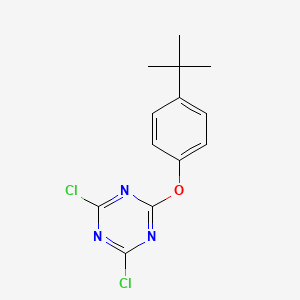
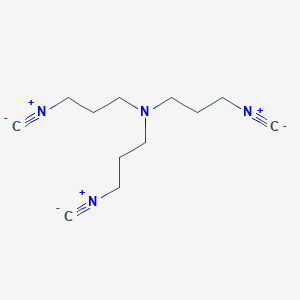
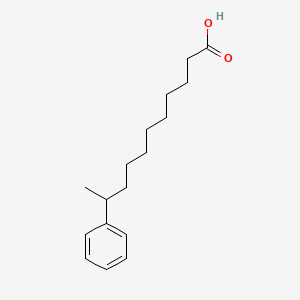
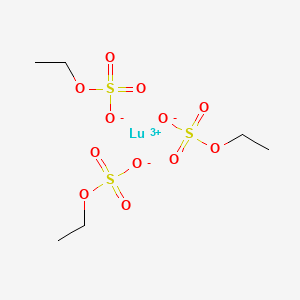
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
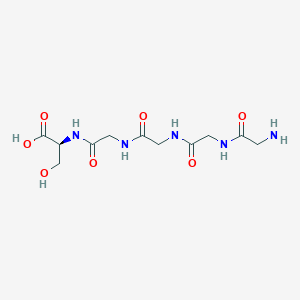
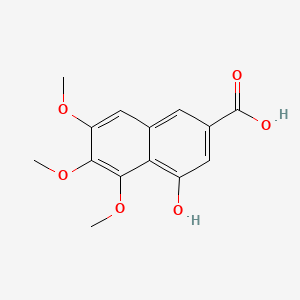
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
